molecular formula C32H26O14 B073869 Actinorhodin CAS No. 1397-77-9

Actinorhodin

Cat. No.: B073869
CAS No.: 1397-77-9
M. Wt: 634.5 g/mol
InChI Key: FXTIILIJTTYSLT-WYUUTHIRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Actinorhodin is a member of the class of benzoisochromanequinone that is produced by Streptomyces coelicolor A3(2) and exhibits antibiotic activity. It has a role as a bacterial metabolite and an antimicrobial agent. It is a benzoisochromanequinone, a polyketide, a dicarboxylic acid, a polyphenol, a ring assembly and a member of p-quinones. It is a conjugate acid of an this compound(3-).

Scientific Research Applications

Redox-Active Antibiotic Properties

Actinorhodin, a blue-pigmented, redox-active secondary metabolite produced by Streptomyces coelicolor, exhibits potent bacteriostatic properties and responsiveness to pH. Its antibacterial effect involves activation of stress responses in cells, including oxidative damage, protein damage, and certain forms of DNA damage. The complex mode of action of this compound involves multiple molecular targets, distinguishing it from other antibiotics (Mak & Nodwell, 2017).

Role in Antibiotic Export and Regulation

The this compound biosynthetic gene cluster in Streptomyces coelicolor includes ActR, a TetR-like transcriptional repressor. ActR regulates the expression of this compound exporters by binding to an operator region. This compound and its biosynthetic precursors can dissociate ActR from its operator, suggesting a mechanism for self-resistance to this compound by the producing organism (Willems et al., 2008).

Transcriptional Regulation in Stationary Phase

This compound production in Streptomyces coelicolor A3(2) primarily occurs during the stationary phase. This phase-specific production is mediated at the transcriptional level through the activation of the actII-ORF4 promoter. The presence of actII-ORF4 on a multicopy plasmid can enhance this compound synthesis in rapidly growing cultures, indicating a limitation in the availability of the activator protein (Gramajo, Takano, & Bibb, 1993).

Enzymatic Function in Biosynthesis

Impact of Carbon Sources on Biosynthesis

The biosynthesis of this compound in Streptomyces lividans is influenced by the type of carbon source used in the cultivation. Glucose, as the best carbon source, supports a higher yield of this compound compared to other carbon sources. The study on various carbon sources highlighted the metabolic pathways that contribute precursors for this compound synthesis (Bruheim, Butler, & Ellingsen, 2002).

Export Initiation and Resistance Mechanisms

This compound-producing Streptomyces coelicolor cells initiate the export of this antibiotic through the actAB operon, which encodes putative export pumps regulated by ActR. The this compound intermediates and this compound itself are signals that induce actAB expression, linking export to biosynthesis and providing resistance mechanisms (Xu et al., 2012).

Enhancement of Production Through Genetic Manipulation

Synthetic promoter library (SPL) technology has been used to modulate this compound production in Streptomyces coelicolor A3(2). By optimizing the expression of ActII orf4, which activates the transcription of the this compound biosynthetic gene cluster, significant improvements in this compound yield were achieved (Sohoni et al., 2014).

Properties

CAS No.

1397-77-9

Molecular Formula

C32H26O14

Molecular Weight

634.5 g/mol

IUPAC Name

2-[(1R,3S)-8-[(1R,3S)-3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

InChI

InChI=1S/C32H26O14/c1-9-21-15(3-11(45-9)5-19(35)36)29(41)23-17(33)7-13(27(39)25(23)31(21)43)14-8-18(34)24-26(28(14)40)32(44)22-10(2)46-12(6-20(37)38)4-16(22)30(24)42/h7-12,33,39,41,43H,3-6H2,1-2H3,(H,35,36)(H,37,38)/t9-,10-,11+,12+/m1/s1

InChI Key

FXTIILIJTTYSLT-WYUUTHIRSA-N

Isomeric SMILES

C[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6[C@H](O[C@@H](CC6=C5O)CC(=O)O)C)O)O

SMILES

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6C(OC(CC6=C5O)CC(=O)O)C)O)O

Canonical SMILES

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6C(OC(CC6=C5O)CC(=O)O)C)O)O

Synonyms

8,8'-bi-1H-naphtho(2,3-C)pyran)-3,3'-diacetic acid, 3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-, (1R,1'R,3S,3'S)-
actinorhodin
actinorhodine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Actinorhodin
Reactant of Route 2
Actinorhodin
Reactant of Route 3
Actinorhodin
Reactant of Route 4
Actinorhodin
Reactant of Route 5
Actinorhodin
Reactant of Route 6
Actinorhodin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.